molecular formula C17H22FNO3 B2720551 Tert-butyl 3-[(4-fluorophenyl)methyl]-4-oxopiperidine-1-carboxylate CAS No. 1260806-47-0

Tert-butyl 3-[(4-fluorophenyl)methyl]-4-oxopiperidine-1-carboxylate

Cat. No.: B2720551
CAS No.: 1260806-47-0
M. Wt: 307.365
InChI Key: TXKLNOMSDYWTDW-UHFFFAOYSA-N
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Description

Tert-butyl 3-[(4-fluorophenyl)methyl]-4-oxopiperidine-1-carboxylate is a synthetic organic compound that features a piperidine ring substituted with a tert-butyl ester group and a 4-fluorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[(4-fluorophenyl)methyl]-4-oxopiperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the 4-Fluorophenylmethyl Group: This step often involves a nucleophilic substitution reaction where a 4-fluorophenylmethyl halide reacts with the piperidine ring.

    Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate under basic conditions to form the desired tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[(4-fluorophenyl)methyl]-4-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Tert-butyl 3-[(4-fluorophenyl)methyl]-4-oxopiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-[(4-fluorophenyl)methyl]-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group can interact with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-[(4-chlorophenyl)methyl]-4-oxopiperidine-1-carboxylate
  • Tert-butyl 3-[(4-bromophenyl)methyl]-4-oxopiperidine-1-carboxylate
  • Tert-butyl 3-[(4-methylphenyl)methyl]-4-oxopiperidine-1-carboxylate

Uniqueness

Tert-butyl 3-[(4-fluorophenyl)methyl]-4-oxopiperidine-1-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form strong interactions with biological targets compared to its chloro, bromo, and methyl analogs.

Properties

IUPAC Name

tert-butyl 3-[(4-fluorophenyl)methyl]-4-oxopiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FNO3/c1-17(2,3)22-16(21)19-9-8-15(20)13(11-19)10-12-4-6-14(18)7-5-12/h4-7,13H,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXKLNOMSDYWTDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C(C1)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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